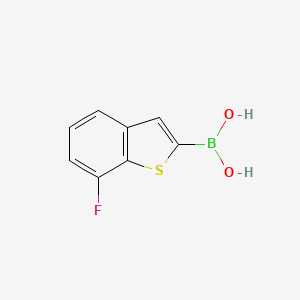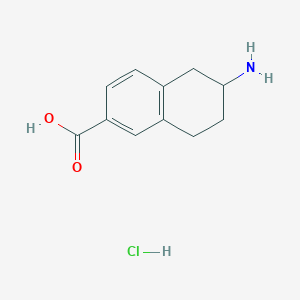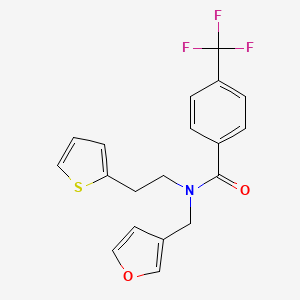![molecular formula C22H25NO3 B2545242 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one CAS No. 376605-33-3](/img/structure/B2545242.png)
3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one" is a structurally complex molecule that may be related to various research areas, including medicinal chemistry and material science. The compound's structure suggests it could be involved in studies related to cyclohexene derivatives, which are often explored for their potential biological activities or as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For example, the synthesis of 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines involves the conversion of 2,5-dimethoxybenzenethiol to thioether derivatives, followed by Vilsmeier-formylation, condensation, and reduction steps to yield the desired amines . Similarly, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involves a reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using various spectroscopic techniques, including IR, Raman, NMR, and X-ray diffraction methods. For instance, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and intramolecular hydrogen bonding . Such detailed structural analysis is crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
Cyclohexene derivatives can undergo a variety of chemical reactions. For example, the reactivity of 3-ethenyl-4-methylcyclohex-2-en-1-one with carbanionic nucleophiles has been studied, showing the formation of different products depending on the reaction conditions . Additionally, the [4 + 2] cycloaddition reaction of 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with methyl acrylate to yield cyclohexenone derivatives demonstrates the versatility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexene derivatives can be influenced by their molecular structure. For instance, the Schiff base ligands synthesized in one study showed tautomeric equilibria, which were studied using UV-vis absorption spectra . The crystallographic investigations provide insights into the molecular packing and intermolecular interactions, which are important for understanding the compound's stability and reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis and chemical properties of compounds related to 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one have been explored in various contexts, focusing on their potential applications in chemical synthesis and the development of new materials. For instance, the base-induced aerobic dimerization of ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate, a process related to the chemical family of 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one, leads to photochromic diarylethenes. These compounds, featuring a 4-hydroxy-4-methylcyclopent-2-ene-1-one as an ethene bridge, are easily modifiable and can serve as precursors for creating photoactive materials with desired properties (Lvov et al., 2017).
Antimicrobial and Anti-HIV Activities
The compound and its derivatives have been synthesized and tested for their antibacterial and anti-HIV activities against various microorganisms. The structures of these novel compounds were established based on elemental analyses, 'H NMR, IR, and mass spectral data, demonstrating the compound's potential as a foundation for developing therapeutic agents (Patel & Chikhalia, 2006).
Photoluminescent Materials
The electrooxidation of 2-amino-3-cyano-4-phenylthiophene, a process closely related to the compound , has unveiled a new class of π-conjugated oligoaminothiophenes. These materials exhibit significant absorbance and photoluminescence properties, suggesting their utility in developing new photoluminescent materials for various applications (Ekinci et al., 2000).
Antidepressant Activity
In the realm of pharmaceutical research, derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine, which share structural similarities with the compound of interest, have been examined for their potential antidepressant activities. These studies have identified specific derivatives that inhibit neurotransmitter uptake and display promising antidepressant effects in rodent models, indicating the potential for developing new antidepressant drugs (Yardley et al., 1990).
Propiedades
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-25-21-9-8-16(12-22(21)26-2)10-11-23-19-13-18(14-20(24)15-19)17-6-4-3-5-7-17/h3-9,12,15,18,23H,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQQABBLHPYUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=CC(=O)CC(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol](/img/structure/B2545161.png)

![1-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545164.png)
![N-(2-Methoxy-2-phenylbutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545165.png)

![4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2545169.png)
![2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545170.png)
![6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2545173.png)
![2-Amino-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2545175.png)
![methyl 3-ethyl-5-({[2-(2-thienyl)ethyl]amino}sulfonyl)-1H-pyrazole-4-carboxylate](/img/structure/B2545176.png)


![6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2545180.png)